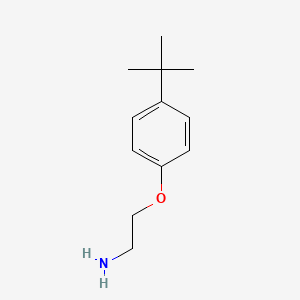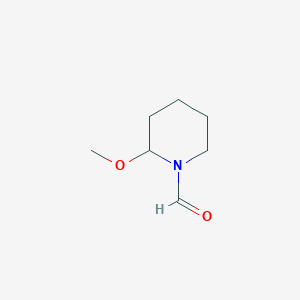
3'-Bromo-6-fluoroflavone
Overview
Description
3’-Bromo-6-fluoroflavone is a synthetic flavonoid derivative with the molecular formula C15H8BrFO2. It is characterized by the presence of bromine and fluorine atoms on the flavone backbone, which imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
3’-Bromo-6-fluoroflavone, a flavonoid derivative, primarily targets multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, contributing to the compound’s diverse biological activities.
Mode of Action
The interaction of 3’-Bromo-6-fluoroflavone with its targets results in the inhibition of oxidative stress and related downstream responses, including inflammatory diseases . This interaction can lead to changes in the cellular environment, affecting the function and behavior of the cells.
Biochemical Pathways
3’-Bromo-6-fluoroflavone affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidative stress pathway. By inhibiting oxidative stress, 3’-Bromo-6-fluoroflavone can mitigate the downstream effects of this pathway, which include inflammation and other related diseases .
Pharmacokinetics
Like other flavonoids, it is expected that the compound’s bioavailability may be influenced by factors such as its chemical structure, the presence of glycosides, and the individual’s metabolic profile .
Result of Action
The molecular and cellular effects of 3’-Bromo-6-fluoroflavone’s action are diverse, given its multiple targets and pathways. The compound’s anti-inflammatory activity, resulting from its inhibition of oxidative stress, is one of its key molecular effects . On a cellular level, these effects can lead to changes in cell function and behavior, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action, efficacy, and stability of 3’-Bromo-6-fluoroflavone can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the individual’s metabolism
Biochemical Analysis
Biochemical Properties
3’-Bromo-6-fluoroflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This interaction can modulate the expression of genes involved in xenobiotic metabolism and immune responses.
Cellular Effects
3’-Bromo-6-fluoroflavone exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the GABA (A) receptor, a key player in the central nervous system, thereby exhibiting anxiolytic and sedative properties . Additionally, it can modulate the activity of kinases and receptor tyrosine kinases, impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 3’-Bromo-6-fluoroflavone involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with the AhR receptor leads to changes in gene expression, particularly those involved in detoxification processes . Moreover, its binding to the GABA (A) receptor influences ion channel activity, contributing to its sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-6-fluoroflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3’-Bromo-6-fluoroflavone remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3’-Bromo-6-fluoroflavone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and anxiolytic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3’-Bromo-6-fluoroflavone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of 3’-Bromo-6-fluoroflavone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3’-Bromo-6-fluoroflavone within tissues can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
3’-Bromo-6-fluoroflavone exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-6-fluoroflavone typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction is carried out under mild conditions, making it highly efficient and functional group tolerant .
Industrial Production Methods: Industrial production of 3’-Bromo-6-fluoroflavone can be achieved through a one-pot synthesis strategy. This involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using selectfluor, followed by cyclization and dehydration in the presence of a trace amount of concentrated sulfuric acid. This method is efficient and yields the desired product in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-6-fluoroflavone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted flavones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3’-Bromo-6-fluoroflavone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 3’-Bromo-6-chloroflavone
- 3’-Bromo-6-methylflavone
- 3’-Bromo-6-iodoflavone
Comparison: Compared to similar compounds, 3’-Bromo-6-fluoroflavone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. For instance, the fluorine atom enhances the compound’s stability and lipophilicity, while the bromine atom increases its reactivity in substitution reactions .
Properties
IUPAC Name |
2-(3-bromophenyl)-6-fluorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNYVCMDPUOQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381012 | |
| Record name | 3'-Bromo-6-fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213894-78-1 | |
| Record name | 3'-Bromo-6-fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)
![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)
![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)


![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)
![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)



![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)
